N-(3,5-dimethylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a thienyl group, and a dimethylphenyl moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Suzuki coupling reaction, where a thienyl boronic acid reacts with a halogenated quinoline derivative in the presence of a palladium catalyst.
Attachment of the Dimethylphenyl Moiety: The dimethylphenyl group can be attached through a Friedel-Crafts acylation reaction, where a dimethylbenzene reacts with an acyl chloride derivative of the quinoline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell death in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide: Unique due to the combination of quinoline, thienyl, and dimethylphenyl groups.
Quinoline derivatives: Similar core structure but may lack the thienyl or dimethylphenyl groups.
Thienyl derivatives: Contain the thienyl group but may lack the quinoline core.
Dimethylphenyl derivatives: Contain the dimethylphenyl group but may lack the quinoline or thienyl groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which can result in distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C22H18N2OS |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-thiophen-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H18N2OS/c1-14-10-15(2)12-16(11-14)23-22(25)18-13-20(21-8-5-9-26-21)24-19-7-4-3-6-17(18)19/h3-13H,1-2H3,(H,23,25) |
InChI Key |
YAJRDGQYAKKJBY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)C |
Origin of Product |
United States |
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